Genetic and Enzymatic Pathways in Pseudomonas spp.
The biosynthesis of pyridine-2,6-bis(thiocarboxylic acid) (PDTC) in Pseudomonas stutzeri KC and P. putida DSM 3601 is governed by the pdt gene cluster, a 25.7 kb chromosomal locus sufficient for PDTC production when transferred to non-producing strains [5]. Transposon mutagenesis identified essential open reading frames (ORFs) within this cluster, including:
- pdtI and pdtJ: Encode acyladenylation domains for carboxylate activation, analogous to non-ribosomal peptide synthetase (NRPS) systems.
- pdtH: A putative sulfur transferase incorporating sulfur atoms into the pyridine scaffold.
- pdtE and pdtK: Encode inner-membrane permease and outer-membrane transporter components, respectively, facilitating PDTC export and metal-PDTC complex uptake [2] [5].
- pdtP: A putative methyltransferase with potential regulatory or modification roles, though dispensable for PDTC synthesis [2].
This gene cluster resides in a non-essential chromosomal region prone to spontaneous deletion, as evidenced by the mutant strain CTN1, which lacks both the pdt cluster and PDTC production [5]. In vitro reconstitution experiments confirm that the pdt cluster alone enables heterologous PDTC production in non-producing pseudomonads [5].
Table 1: Core Genes in the PDTC Biosynthetic Cluster
Gene | Predicted Function | Essentiality for PDTC Production |
---|
pdtI | Acyladenyltransferase (substrate activation) | Required |
pdtJ | Acyladenyltransferase | Required |
pdtH | Sulfur transferase | Required |
pdtE | Cytoplasmic membrane permease | Required for utilization |
pdtK | Outer membrane transporter | Required for utilization |
pdtP | O-methyltransferase | Dispensable |
pdtC | AraC-family transcriptional regulator | Required for expression |
Evolutionary Origins of PDTC Biosynthetic Genes
The pdt cluster exhibits limited distribution across Pseudomonas lineages. Genomic hybridization and sequencing analyses confirm its absence in three tested P. stutzeri genomovars and its strain-specific presence in P. stutzeri KC [5]. Phylogenetic incongruence suggests horizontal acquisition:
- Mycobacterial Origins: pdtH (sulfurtransferase) shares higher sequence similarity with mycobacterial homologs than with those from closely related proteobacteria, implying lateral gene transfer (LGT) from Actinobacteria [5].
- Modular Assembly: The cluster combines elements resembling NRPS systems (pdtI, pdtJ), atypical sulfur incorporation machinery (pdtH), and transport genes (pdtE, pdtK), indicating potential mosaic evolution through gene shuffling [5] [9].
- Genomic Instability: Location within a hypervariable chromosomal region (~170 kb deletable segment) facilitates loss, explaining sporadic distribution across isolates [5].
This evolutionary trajectory contrasts with highly conserved primary siderophore systems (e.g., pyoverdine), positioning PDTC as a specialized adaptation in specific niches.
Table 2: Distribution of the pdt Operon in Bacterial Strains
Strain | Presence of pdt Cluster | PDTC Production | Genomic Context |
---|
P. stutzeri KC (wild-type) | Yes | Yes | Chromosomal, deletable region |
P. stutzeri CTN1 (mutant) | No (deletion) | No | 170 kb deletion |
P. putida DSM 3601 | Yes | Yes | Chromosomal |
P. stutzeri 14405 | No | No | Absent |
P. stutzeri 17588 | No | No | Absent |
Role of Lateral Gene Transfer in Siderophore Diversification
LGT drives functional diversification in bacterial siderophore systems, with PDTC representing a specialized case:
- Interdomain Transfer Evidence: Eukaryotic acquisition of bacterial siderophore operons occurs via LGT, though PDTC’s pdt cluster remains primarily restricted to proteobacteria. Its mycobacterial-like pdtH suggests ancient inter-phylum transfer [5] [9].
- Ecological Drivers: LGT facilitates niche adaptation by enabling rapid acquisition of metallophore capabilities. PDTC’s broad metal affinity (Fe³⁺, Cu²⁺, Cr⁶⁺, SeO₃²⁻) likely provides selective advantages in metal-rich environments [7] [10].
- Mechanisms: Conjugative plasmids (e.g., broad-host-range cosmids like pRK311) can disseminate pdt-like clusters, as demonstrated by functional complementation of PDTC production in transconjugant strains [5]. However, the pdt cluster’s genomic instability may limit vertical inheritance, favoring LGT for persistence [5] [9].
This contrasts with vertically inherited siderophores (e.g., enterobactin), underscoring LGT’s role in expanding microbial metallome responses.
Metabolic Regulation Under Iron-Limiting Conditions
PDTC synthesis is tightly coupled to cellular iron status through hierarchical regulation:
- Transcriptional Control:
- Fur Repression: Under iron-replete conditions, the ferric uptake regulator (Fur)-Fe²⁺ complex represses pdt gene expression [2] [3].
- PdtC Activation: An AraC-family transcriptional activator encoded by pdtC is essential. It binds promoter regions (e.g., PpdtF) upon iron starvation, enhancing transcription of biosynthetic genes. pdtC expression itself is repressed by Fur-Fe²⁺ and negatively autoregulated by PDTC-Fe complexes [2].
- Siderophore Cross-Regulation: Exogenous PDTC induces its own biosynthesis via PdtC but suppresses non-cognate siderophores (e.g., proferrioxamines) in P. stutzeri KC. This prioritizes PDTC production when environmentally available [2] [3].
- Signal Integration: The pdt promoter requires σ⁷⁰-dependent RNA polymerase and activated PdtC. Heterologous expression in P. putida confirms that pdtC and exogenous PDTC suffice for PpdtF induction, independent of other pdt genes [2].
Table 3: Regulatory Elements Controlling PDTC Biosynthesis
Regulatory Element | Function | Inducing Signal | Repressing Signal |
---|
Fur-Fe²⁺ complex | Master repressor of iron uptake genes | None | High intracellular iron |
PdtC (AraC regulator) | Transcriptional activator of pdt operon | Iron starvation, PDTC-Fe | PDTC-Fe complexes (feedback) |
pdtC promoter | Autoregulated; drives pdtC expression | Iron limitation | PDTC-Fe complexes |
pdtF promoter | Drives core biosynthetic genes; requires PdtC | PdtC + iron limitation | Fur-Fe²⁺ |